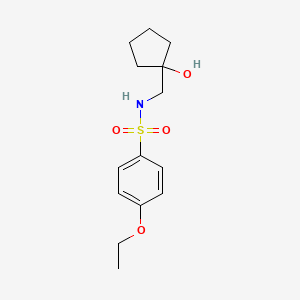

4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

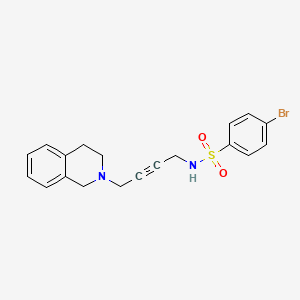

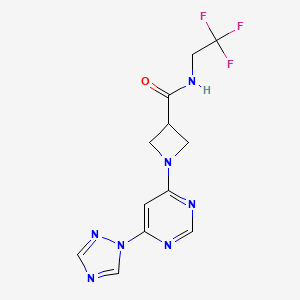

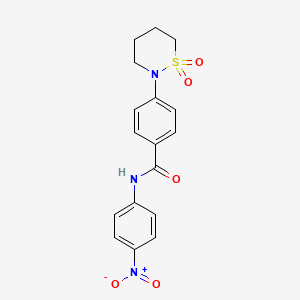

“4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, which is a common functional group in various pharmaceutical drugs . The compound also contains an ethoxy group attached to the benzene ring and a hydroxycyclopentylmethyl group attached to the nitrogen of the sulfonamide group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar aromatic benzene ring, the polar sulfonamide group, and the flexible hydroxycyclopentylmethyl group. The presence of these different functional groups would likely impart a range of properties to the molecule, influencing its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis

As a benzenesulfonamide derivative, this compound might undergo reactions typical of this class of compounds. This could include nucleophilic substitution reactions at the sulfur atom, or reactions at the benzene ring following the principles of electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar sulfonamide group and the nonpolar benzene and cyclopentane rings would likely make the compound amphiphilic, meaning it has both polar and nonpolar character .Scientific Research Applications

Pharmacological Applications

Endothelin Receptor Antagonists : Benzenesulfonamide derivatives, such as those studied by Murugesan et al. (1998), have been identified as potent endothelin-A (ETA) selective antagonists. These compounds show promise in inhibiting the pressor effect caused by endothelin-1 (ET-1), suggesting potential applications in treating diseases influenced by ET-1, such as hypertension and heart failure (Murugesan et al., 1998).

Photodynamic Therapy for Cancer Treatment : A study by Pişkin et al. (2020) explored the development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds demonstrated high singlet oxygen quantum yields, making them potential photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Materials Science Applications

Nonlinear Optics : Compounds like 4-amino-1-methylpyridinium benzenesulfonate salts, researched by Anwar et al. (2000), have been studied for their potential in second-order nonlinear optics. These materials were prepared and characterized to evaluate their suitability for applications in optical technologies (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Photochromic Polymers : The study by Ortyl et al. (2002) involved methylacrylate polymers with photochromic side chains containing azobenzene groups substituted with benzenesulfonamide. These materials exhibit properties such as trans-cis isomerization upon illumination, indicating applications in smart coatings and optical data storage (Ortyl, Janik, & Kucharski, 2002).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.

Future Directions

The study of benzenesulfonamide derivatives is a rich field, with potential applications in medicinal chemistry and drug design . Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail.

properties

IUPAC Name |

4-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-2-19-12-5-7-13(8-6-12)20(17,18)15-11-14(16)9-3-4-10-14/h5-8,15-16H,2-4,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALLJKYLXLSCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde](/img/structure/B2998886.png)

![5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid](/img/structure/B2998889.png)

![8-(3-((4-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2998894.png)

![N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide](/img/structure/B2998899.png)